6-Chloroquinazoline-2,4-diamine

Beschreibung

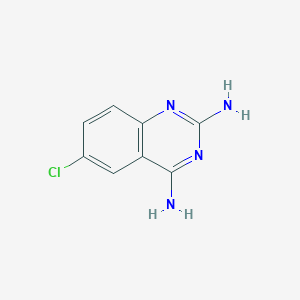

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPXDMCQOHVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919670 | |

| Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18671-95-9, 915402-35-6 | |

| Record name | NSC82703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroquinazoline-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 6-Chloroquinazoline-2,4-diamine

An In-depth Technical Guide to 6-Chloroquinazoline-2,4-diamine for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 18671-95-9), a key heterocyclic scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectral profile, synthesis, and reactivity. By integrating field-proven insights and standard experimental protocols, this guide serves as an authoritative resource for leveraging this molecule in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors.

Core Chemical Identity and Structure

6-Chloroquinazoline-2,4-diamine is a substituted quinazoline that has garnered significant interest as a foundational structure in drug discovery. Its scaffold allows for versatile functionalization at the amino groups, making it a valuable starting point for creating libraries of bioactive compounds.[1]

Nomenclature and Identifiers

A consistent and accurate identification of a chemical entity is paramount for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 6-chloroquinazoline-2,4-diamine | [2][3] |

| CAS Number | 18671-95-9 | [2] |

| Molecular Formula | C₈H₇ClN₄ | [2] |

| Molecular Weight | 194.62 g/mol | [2][4] |

| InChI Key | ZMQPXDMCQOHVLV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N | [3] |

Chemical Structure

The structural arrangement of 6-Chloroquinazoline-2,4-diamine features a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 6 and two amino groups at positions 2 and 4. This configuration is crucial for its role as a pharmacophore.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Summary of Properties

The table below consolidates available experimental and predicted data for 6-Chloroquinazoline-2,4-diamine.

| Property | Value | Type | Source |

| Physical Form | Yellow Solid | Experimental | [2] |

| XlogP | 1.6 | Predicted | [3] |

| Storage Temp. | 0-5 °C | Experimental | [2] |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Solubility | Data not available | - | |

| pKa | Data not available | - |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the yellow solid sample is completely dry and finely powdered.[2]

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Aqueous Solubility Determination

Causality: Solubility directly impacts bioavailability and formulation development. The presence of two basic amino groups and the quinazoline core suggests pH-dependent solubility.

Methodology (Shake-Flask Method):

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Add an excess amount of 6-Chloroquinazoline-2,4-diamine to a known volume of each buffer in a sealed vial.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Experimental Protocol: pKa Determination

Causality: The pKa values, which correspond to the ionization constants of the amino groups, are critical for predicting the compound's charge state at different physiological pHs. This influences receptor binding, membrane permeability, and solubility.

Methodology (Potentiometric Titration):

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the basic nitrogens. Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. Specialized software is often used to calculate the pKa from the inflection points of the first derivative of the curve.

-

Validation: The experiment should be repeated to ensure the results are consistent.

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Insight: Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which serves as a molecular fingerprint. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[3]

Predicted Data:

Protocol (Electron Impact - EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.

-

Interpretation: Analyze the molecular ion peak (M⁺) to confirm the molecular weight. Study the fragmentation pattern to corroborate the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Insight: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 6-Chloroquinazoline-2,4-diamine, ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms.

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Given the presence of exchangeable amine protons (NH₂), DMSO-d₆ is a highly suitable solvent as it allows for the observation of these protons.

-

Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis:

-

Chemical Shift (δ): Expect aromatic protons in the ~7.0-8.5 ppm region. The NH₂ protons will likely appear as a broad singlet, the position of which can be concentration-dependent.

-

Integration: The integral ratios should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H for the aromatic protons).

-

Splitting (Multiplicity): Analyze the coupling patterns (e.g., doublets, singlets) of the aromatic protons to confirm their positions on the chlorinated benzene ring.

-

-

¹³C NMR Analysis: Identify the number of distinct carbon signals. Aromatic and quinazoline carbons will typically appear in the 110-160 ppm range.

-

Validation: Use 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Synthesis and Reactivity

6-Chloroquinazoline-2,4-diamine is a synthetic intermediate. Its synthesis generally follows established routes for quinazoline chemistry, and its reactivity is key to its utility as a scaffold.

Proposed Synthetic Pathway

A common and effective method for synthesizing the quinazoline-2,4-diamine core starts from an appropriately substituted aminobenzoic acid.[1] The pathway below is a logical and field-proven approach.

Protocol Steps:

-

Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with urea at elevated temperatures. This condensation reaction forms the pyrimidine ring, yielding 6-chloroquinazoline-2,4(1H,3H)-dione.[1]

-

Chlorination: The resulting dione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like N,N-dimethylaniline. This step converts the ketone groups into more reactive chloro groups, forming the key intermediate 2,4,6-trichloroquinazoline.[6]

-

Amination: The dichloro intermediate undergoes nucleophilic aromatic substitution (SₙAr) with ammonia (or an ammonia source). This reaction typically proceeds in a stepwise manner, with the more reactive C4-Cl being displaced first, followed by the C2-Cl, often requiring heat, to yield the final product, 6-Chloroquinazoline-2,4-diamine.[7][8]

Chemical Reactivity

The primary utility of 6-Chloroquinazoline-2,4-diamine in drug discovery stems from the reactivity of its two amino groups. These groups can act as nucleophiles, allowing for the attachment of various side chains through reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

This versatile reactivity enables the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Kinase Inhibitors

A primary application is in the development of kinase inhibitors. The 2,4-diaminoquinazoline core mimics the hinge-binding motif of ATP, allowing it to anchor effectively in the ATP-binding pocket of many kinases. The amino groups serve as crucial hydrogen bond donors.

Specifically, derivatives of 6-chloro-quinazoline-2,4-diamine have been synthesized and investigated as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4), a target implicated in cancer cell proliferation and migration.[1] The chlorine at the 6-position can be used to modulate electronic properties or serve as a vector for further modification to explore interactions with specific sub-pockets of the kinase active site.

Other Therapeutic Areas

Beyond oncology, the quinazoline-2,4-diamine scaffold is found in agents developed for other indications. For instance, related compounds have been explored for their potential as antimalarial, antifungal, and anti-inflammatory agents, highlighting the broad therapeutic applicability of this heterocyclic system.[6][9][10]

Conclusion

6-Chloroquinazoline-2,4-diamine is a high-value chemical intermediate with well-defined structural features and versatile reactivity. Its physicochemical properties make it a suitable starting point for the synthesis of drug-like molecules. This guide has provided a consolidated resource of its known properties, along with standardized, actionable protocols for its characterization and synthesis. For drug discovery teams, a thorough understanding of this scaffold is the first step toward rationally designing the next generation of targeted therapeutics.

References

-

6-chloroquinazoline-2,4-diamine (C8H7ClN4). (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved January 8, 2026, from [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Spectral data of compound 5a-5m, 6a-6e. (n.d.). AWS. Retrieved January 8, 2026, from [Link]

-

Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. (n.d.). Lookchem. Retrieved January 8, 2026, from [Link]

-

2,4-Quinazolinediamine, 5-chloro-. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved January 8, 2026, from [Link]

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001). ACS Combinatorial Science. Retrieved January 8, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

6-Chloro-2,4-diphenylquinazoline. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. (2023). ACS Omega. Retrieved January 8, 2026, from [Link]

-

In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. (1976). PubMed. Retrieved January 8, 2026, from [Link]

-

Electron Impact Mass Spectrometry (EI-MS). (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 8, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Chloro-quinazoline-2,4-diamine | 18671-95-9 [sigmaaldrich.com]

- 3. PubChemLite - 6-chloroquinazoline-2,4-diamine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 4. 2,4-Quinazolinediamine, 5-chloro- | C8H7ClN4 | CID 205130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline | lookchem [lookchem.com]

- 10. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloroquinazoline-2,4-diamine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Chloroquinazoline-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the structural features, detailed synthesis pathways, and the mechanistic underpinnings of its formation. Furthermore, it explores the established and potential applications of this quinazoline derivative, particularly its role as a scaffold for the development of targeted therapeutics, including kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the chemistry and biological relevance of 6-Chloroquinazoline-2,4-diamine.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic aromatic structure provides a rigid framework that can be readily functionalized to interact with a variety of biological targets. The 2,4-diaminoquinazoline substitution pattern, in particular, has proven to be a highly effective pharmacophore, leading to the development of several approved drugs and clinical candidates. These compounds have demonstrated a broad spectrum of therapeutic activities, including anticancer, antihypertensive, and antimicrobial effects.

6-Chloroquinazoline-2,4-diamine, the subject of this guide, incorporates a key chloro substituent at the 6-position of the quinazoline ring. This halogenation can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also provide an additional point of interaction with target proteins, often enhancing binding affinity and selectivity. This guide will provide a detailed exploration of the synthesis and properties of this important building block.

Molecular Structure and Chemical Properties

The fundamental characteristics of 6-Chloroquinazoline-2,4-diamine are summarized in the table below, providing a quick reference for its key physical and chemical properties.

| Property | Value | Reference |

| IUPAC Name | 6-chloro-2,4-quinazolinediamine | [1] |

| CAS Number | 18671-95-9 | [1] |

| Molecular Formula | C₈H₇ClN₄ | [1] |

| Molecular Weight | 194.62 g/mol | |

| Appearance | Yellow Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 0-5°C | [1] |

The structure of 6-Chloroquinazoline-2,4-diamine, with its constituent atoms and their arrangement, is depicted below. The presence of the two amino groups at positions 2 and 4, and the chloro group at position 6, are the key functional features that dictate its reactivity and biological activity.

Synthesis Pathways and Methodologies

The synthesis of 6-Chloroquinazoline-2,4-diamine is most commonly achieved through the cyclization of an appropriately substituted anthranilonitrile derivative. The most direct and widely utilized precursor is 2-amino-5-chlorobenzonitrile. This section will detail the primary synthetic route, including the reaction mechanism and a step-by-step experimental protocol.

Primary Synthetic Route: From 2-Amino-5-chlorobenzonitrile and Guanidine

The reaction of 2-amino-5-chlorobenzonitrile with guanidine (or its salt, such as guanidine hydrochloride) is a robust and efficient method for the construction of the 6-Chloroquinazoline-2,4-diamine core. This one-pot reaction proceeds via a cyclocondensation mechanism.

-

Starting Material: 2-Amino-5-chlorobenzonitrile is the ideal starting material as it already contains the necessary aniline and nitrile functionalities in the correct ortho orientation, as well as the desired chloro-substituent at the eventual 6-position of the quinazoline ring.

-

Reagent: Guanidine serves as the source for the two amino groups and the C2 carbon of the quinazoline ring. Its high nucleophilicity and ability to form a stable six-membered ring make it an excellent choice for this transformation. The use of guanidine hydrochloride in conjunction with a base to liberate the free guanidine in situ is a common and practical approach.

-

Solvent: A high-boiling polar solvent such as ethanol or isopropanol is typically used to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

-

Temperature: The reaction is generally heated to reflux to overcome the activation energy of the cyclization step.

The reaction proceeds through a nucleophilic addition of the amino group of 2-amino-5-chlorobenzonitrile to one of the carbon atoms of guanidine, followed by an intramolecular cyclization and subsequent aromatization.

The following protocol is a representative procedure for the synthesis of 6-Chloroquinazoline-2,4-diamine.

Materials:

-

2-Amino-5-chlorobenzonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or isopropanol)

-

Distilled water

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Preparation of Guanidine Free Base (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add an equimolar amount of a strong base, such as sodium ethoxide, to liberate the free guanidine. A precipitate of sodium chloride will form.

-

Reaction with 2-Amino-5-chlorobenzonitrile: To the ethanolic solution of guanidine, add 2-amino-5-chlorobenzonitrile.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then suspended in water.

-

Purification: The pH of the aqueous suspension is adjusted to be acidic with hydrochloric acid to dissolve the product. Any insoluble impurities are removed by filtration. The filtrate is then neutralized with a base, such as sodium bicarbonate, to precipitate the crude 6-Chloroquinazoline-2,4-diamine.

-

Final Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a yellow solid.

Applications in Drug Development

The 2,4-diaminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby disrupting cancer cell signaling pathways.

6-Chloroquinazoline-2,4-diamine serves as a versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. The 6-chloro substituent can enhance the binding affinity and selectivity of these inhibitors for their target kinases.

Derivatives of 6-Chloroquinazoline-2,4-diamine have been investigated as inhibitors of various kinases, including p21-Activated Kinase 4 (PAK4), which is implicated in cell migration, invasion, and proliferation in several types of cancer.[2] The development of selective PAK4 inhibitors is an active area of research, and the 6-chloro-2,4-diaminoquinazoline scaffold has emerged as a promising starting point for the design of such agents.[2]

Beyond its use in developing kinase inhibitors, the 2,4-diaminoquinazoline core has also been explored for other therapeutic applications, including as antimalarial and antibacterial agents.[3]

Analytical Characterization

The identity and purity of synthesized 6-Chloroquinazoline-2,4-diamine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings and on the amino groups provide a unique fingerprint of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound. By comparing the retention time of the main peak with that of a known standard, and by determining the area percentage of the main peak, the purity can be accurately quantified.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino groups and the C=N and C=C bonds of the quinazoline ring system.

Conclusion

6-Chloroquinazoline-2,4-diamine is a valuable heterocyclic building block with a well-established role in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its synthesis from readily available starting materials via a robust cyclocondensation reaction makes it an accessible and attractive scaffold for further chemical exploration. The presence of the 6-chloro substituent provides a handle for modulating the pharmacological properties of its derivatives, offering opportunities for the design of more potent and selective therapeutic agents. This guide has provided a comprehensive overview of the structure, synthesis, and applications of 6-Chloroquinazoline-2,4-diamine, intended to serve as a valuable resource for researchers and scientists in the field.

References

-

Zhang, M., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(19), 8046–8065. Available from: [Link]

- Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821–828.

- Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173–176.

-

[Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. (1991). Yao xue xue bao = Acta pharmaceutica Sinica, 26(11), 821–828. Available from: [Link]

Sources

The 6-Chloroquinazoline-2,4-diamine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline ring system represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, the 6-Chloroquinazoline-2,4-diamine scaffold has emerged as a particularly privileged core structure. Its unique electronic properties and spatial arrangement allow for versatile interactions with a range of biological targets, leading to potent anticancer, kinase inhibitory, and potential antimicrobial activities. This technical guide provides a comprehensive overview of the biological significance of the 6-Chloroquinazoline-2,4-diamine scaffold, delving into its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation. We will explore its prominent role as a kinase inhibitor, with a special focus on p21-activated kinase 4 (PAK4) and the epidermal growth factor receptor (EGFR), and discuss its potential as an antimicrobial agent. This document is intended to serve as a valuable resource for researchers and drug development professionals working to leverage the therapeutic potential of this remarkable scaffold.

Introduction: The Quinazoline Scaffold and the Significance of the 6-Chloro-2,4-diamine Substitution

Quinazolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring. This structural motif is present in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been approved for cancer treatment, primarily as kinase inhibitors[2].

The 2,4-diaminoquinazoline substitution pattern is a key feature that imparts significant biological activity, often facilitating crucial hydrogen bonding interactions within the active sites of target proteins[3]. The addition of a chloro group at the 6-position of the quinazoline ring further modulates the molecule's electronic and steric properties. This substitution can enhance binding affinity to target enzymes and improve pharmacokinetic properties, making the 6-Chloroquinazoline-2,4-diamine scaffold a highly attractive starting point for the design of novel therapeutic agents[1][3].

Anticancer Activity: A Primary Focus on Kinase Inhibition

The most extensively documented biological activity of the 6-Chloroquinazoline-2,4-diamine scaffold is its potent anticancer effect, primarily achieved through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of p21-Activated Kinase 4 (PAK4)

Mechanism of Action:

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors of Rho GTPases and are implicated in various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling[3]. PAK4, a member of the group II PAKs, is frequently overexpressed in several cancers, including non-small cell lung cancer (NSCLC), and its increased expression is correlated with metastasis and poor prognosis[3]. Derivatives of the 6-Chloroquinazoline-2,4-diamine scaffold have been identified as potent and selective inhibitors of PAK4[3][4]. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of PAK4 and preventing the phosphorylation of its downstream substrates. Inhibition of PAK4 leads to the disruption of signaling pathways critical for cancer cell migration and invasion, such as the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways[3].

Signaling Pathway of PAK4 Inhibition:

Caption: PAK4 signaling cascade and its inhibition by 6-Chloroquinazoline-2,4-diamine derivatives.

Structure-Activity Relationship (SAR):

Structure-based drug design has been instrumental in optimizing the 6-Chloroquinazoline-2,4-diamine scaffold for potent and selective PAK4 inhibition. Key SAR insights include:

-

2- and 4-Amino Substitutions: The 2,4-diamino pattern is crucial for establishing key hydrogen bond interactions within the hinge region of the PAK4 ATP-binding pocket[3].

-

6-Chloro Substitution: The chloro group at the 6-position occupies a hydrophobic pocket, enhancing binding affinity. Replacement with other electron-withdrawing groups like fluorine or bromine can also retain potency, although selectivity may be affected[3].

-

Substitutions at the 2- and 4-Amino Groups: Modifications at these positions are well-tolerated and provide an avenue for fine-tuning selectivity and pharmacokinetic properties. For instance, the introduction of a carboxamide group at the 2-position of the 4-aminoquinazoline core has led to highly selective PAK4 inhibitors[3].

Quantitative Data for PAK4 Inhibition:

| Compound ID | Scaffold | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |

| 11a | 6-Chloroquinazoline-2,4-diamine derivative | 0.099 | >10 | >101 |

| 11b | 6-Chloroquinazoline-2,4-diamine derivative | 0.016 | >10 | >625 |

| 31 (CZh226) | 6-Chloro-4-aminoquinazoline-2-carboxamide | 0.009 | 3.1 | 344 |

Data synthesized from Hao et al., J. Med. Chem. 2018, 61, 1, 265–285.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Z'-Lyte)

A well-established method to determine the inhibitory activity of compounds against PAK4 is the Z'-Lyte™ Kinase Assay, a fluorescence resonance energy transfer (FRET)-based method.

Workflow for Z'-Lyte Kinase Inhibition Assay:

Caption: Workflow for determining kinase inhibition using the Z'-Lyte assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a 6-Chloroquinazoline-2,4-diamine derivative) in a suitable buffer. Prepare solutions of PAK4 enzyme, fluorescently labeled peptide substrate, and ATP at their optimal concentrations.

-

Kinase Reaction: In a microplate, combine the test compound, PAK4 enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

Development: Stop the kinase reaction and add the development reagent, which contains a site-specific protease that cleaves only the non-phosphorylated peptide substrate.

-

Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for the proteolytic cleavage.

-

Detection: Measure the fluorescence emission at two wavelengths (e.g., Coumarin and Fluorescein emission wavelengths). The ratio of these emissions is used to calculate the extent of phosphorylation and, consequently, the inhibitory activity of the test compound.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Mechanism of Action:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including lung, colon, and breast cancer[5][6]. Quinazoline derivatives are a well-established class of EGFR inhibitors, with several approved drugs in clinical use[7]. The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors, where the quinazoline core mimics the adenine ring of ATP and the anilino group occupies a hydrophobic pocket in the kinase domain[7]. While specific studies on 6-Chloroquinazoline-2,4-diamine as an EGFR inhibitor are less prevalent, the structural similarities to known EGFR inhibitors suggest its potential in this area. The introduction of a chloro group at the 6-position can enhance the binding affinity to the EGFR active site[8].

Structure-Activity Relationship (SAR) for EGFR Inhibition:

Based on the broader class of quinazoline-based EGFR inhibitors, the following SAR principles can be applied to the 6-Chloroquinazoline-2,4-diamine scaffold:

-

4-Anilino Moiety: A substituted anilino group at the 4-position is generally required for potent EGFR inhibitory activity[7].

-

6- and 7-Substitutions: Small, lipophilic groups at the 6- and 7-positions of the quinazoline ring often enhance activity[6]. The 6-chloro substituent fits this profile.

-

2-Amino Group: The 2-amino group can be further functionalized to explore additional interactions within the ATP-binding pocket and improve selectivity.

Antimicrobial Activity: An Area of Emerging Potential

While the anticancer properties of the 6-Chloroquinazoline-2,4-diamine scaffold are well-documented, its potential as an antimicrobial agent is an area of growing interest. The broader quinazoline and quinazolinone classes of compounds have demonstrated significant antibacterial and antifungal activities[1].

Mechanism of Action:

The precise antimicrobial mechanisms of quinazoline derivatives are not fully elucidated but are thought to involve multiple targets. Potential mechanisms include:

-

DNA Gyrase Inhibition: Some quinazolinone derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair[1].

-

Cell Wall Synthesis Inhibition: Interference with bacterial cell wall synthesis is another proposed mechanism, leading to compromised cell integrity[1].

-

Disruption of Cellular Respiration: Some derivatives may interfere with the electron transport chain, disrupting cellular energy production.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, quinazoline derivatives may inhibit enzymes involved in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

From studies on various quinazoline derivatives, several structural features have been associated with enhanced antimicrobial activity:

-

Halogen Substitution: The presence of a halogen atom, such as chlorine, at the 6- or 8-position of the quinazoline ring has been shown to improve antimicrobial activity[1]. This highlights the potential of the 6-Chloroquinazoline-2,4-diamine scaffold.

-

Substitution at Position 2 and 3 (or 4): The nature of the substituents at these positions significantly influences the antimicrobial spectrum and potency[1].

-

Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate the microbial cell membrane.

While a study on the closely related 6-Chloro-2,4-diamino pyrimidine showed low antimicrobial activity, further derivatization of the 6-Chloroquinazoline-2,4-diamine scaffold could lead to compounds with improved potency and a broader spectrum of activity[4].

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 6-Chloroquinazoline-2,4-diamine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 105 CFU/mL for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Synthesis of the 6-Chloroquinazoline-2,4-diamine Scaffold

A common synthetic route to the 6-Chloroquinazoline-2,4-diamine scaffold starts from 2-amino-5-chlorobenzoic acid.

Synthetic Scheme:

Caption: A general synthetic route to 6-Chloroquinazoline-2,4-diamine.

General Procedure:

-

Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with urea at elevated temperatures to form 6-chloroquinazoline-2,4(1H,3H)-dione[3].

-

Chlorination: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield 2,4,6-trichloroquinazoline[3].

-

Amination: The trichloroquinazoline is then subjected to amination, for example, by treatment with ammonia, to afford the final 6-Chloroquinazoline-2,4-diamine scaffold. Further reactions with various amines can be performed to generate a library of derivatives for biological screening.

Conclusion and Future Perspectives

The 6-Chloroquinazoline-2,4-diamine scaffold has proven to be a highly valuable core structure in the development of potent and selective kinase inhibitors for cancer therapy. Its ability to engage in key interactions within the ATP-binding pocket of kinases like PAK4 and potentially EGFR underscores its therapeutic potential. While its antimicrobial activities are less explored, the structural features of this scaffold suggest that it is a promising starting point for the design of novel antibacterial and antifungal agents.

Future research in this area should focus on:

-

Expansion of the Kinase Inhibitor Portfolio: Exploring the inhibitory activity of 6-Chloroquinazoline-2,4-diamine derivatives against other clinically relevant kinases.

-

Systematic Antimicrobial Screening: Conducting comprehensive screening of a diverse library of derivatives against a broad panel of bacterial and fungal pathogens to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds.

-

Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties and in vivo efficacy of promising lead compounds in relevant animal models.

By leveraging the versatility of the 6-Chloroquinazoline-2,4-diamine scaffold and employing rational drug design strategies, the scientific community can continue to unlock its full therapeutic potential for the treatment of cancer and infectious diseases.

References

-

Hao, C., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265–285. [Link]

- Wynne, G.M., et al. (2010). Use of Compounds for Preparing Anti-Tuberculosis Agents.

- He, H., et al. (2017). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 8, 596.

- Kaspady, M., et al. (2009). Synthesis and antimicrobial activity of new quinazolin-4(3H)

- Basavaraja, A. S., et al. (2014). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. PubMed.

- Buckley, A. M., et al. (2022). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Fungal Biology, 3, 935306.

-

Sun, M., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 669538. [Link]

- Suresh, B. D., et al. (2015). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)-quinazolin-2-yl]-piperazine-1-carboxamideorcarbothioamide derivatives and their antimicrobial activity. Chemistry of Heterocyclic Compounds, 51, 60–66.

- Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 921-949.

- El-Azab, A. S., et al. (2013). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives.

-

Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).

- Patil, S. B., et al. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 37(4).

-

Wang, M., et al. (2007). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(11), 3788-3795. [Link]

-

Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 223, 113636. [Link]

-

Li, J., et al. (2017). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Scientifica, 2017, 5791781. [Link]

- Singh, T., et al. (2024). '4-Aminoquinazoline-6, 7-diol' Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Preprints.org.

-

Wang, Y., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 7(51), 48135-48143. [Link]

-

Kumar, A., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal, 15(1), 1-10. [Link]

-

Li, X., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(57), 36137-36145. [Link]

- Al-Masoudi, W. A., & Hussein, A. A. (2017). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.

-

Sharma, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

- Abdel-Wahab, B. F., et al. (2012). Antimicrobial activity of the quinazoline derivatives and their complexes.

- Sharma, A., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Chemistry & Biodiversity, e202200157.

-

de Oliveira, R. B., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 18(9), 973-994. [Link]

-

Li, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link]

- Barbosa, M. L. C., et al. (2019). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 9(1), 1-14.

-

Kumar, A., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2543-2548. [Link]

-

El-Sayed, N. N. E., et al. (2023). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 15(15), 1289-1308. [Link]

-

El-Gamal, M. I., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioinorganic Chemistry and Applications, 2022. [Link]

- Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.

- Sheela, M. P., et al. (2022). In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy, 16(1), 14-22.

-

Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(18), 3330. [Link]

- Al-Masoudi, W. A., & Hussein, A. A. (2017). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.

- Alafeefy, A. M., et al. (2021). Original Research Article Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science, 11(1), 1-10.

- El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Chloroquinazoline-2,4-diamine

Foreword: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery

The quinazoline core is a recurring motif in a multitude of clinically successful therapeutic agents. Its versatile chemical nature allows for substitutions that can be finely tuned to interact with a variety of biological targets. From the pioneering anticancer drugs like Gefitinib to novel antiviral candidates, the quinazoline scaffold continues to be a fertile ground for drug discovery.[1][2][3] This guide delves into the potential mechanism of action of a specific, yet promising derivative: 6-Chloroquinazoline-2,4-diamine. While this compound itself is often a precursor for more complex molecules, understanding its intrinsic biological potential is paramount for rational drug design. This document will synthesize current knowledge, propose a primary mechanism of action based on available evidence for its derivatives, and outline the experimental pathways to validate these hypotheses.

The Primary Hypothesis: Inhibition of p21-Activated Kinase 4 (PAK4)

Emerging research strongly suggests that derivatives of 6-chloroquinazoline-2,4-diamine are potent and selective inhibitors of p21-Activated Kinase 4 (PAK4).[4] PAK4 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cytoskeletal dynamics, cell migration, survival, and proliferation. Its overexpression is implicated in numerous cancers, making it an attractive therapeutic target.[4]

The PAK4 Signaling Nexus

PAK4 is a downstream effector of small Rho GTPases, primarily Cdc42 and Rac1. Upon activation, PAK4 phosphorylates a myriad of downstream substrates, thereby orchestrating a complex signaling network that contributes to cancer progression.

Figure 1: Simplified PAK4 signaling pathway.

Structural Basis for Inhibition

Structure-based drug design studies on 6-chloroquinazoline-2,4-diamine derivatives have revealed key interactions within the ATP-binding pocket of PAK4.[4] The quinazoline scaffold acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The chloro- and diamino-substituents at the 6- and 2,4-positions, respectively, are crucial for orienting the molecule within the active site and can be further functionalized to enhance potency and selectivity.

Molecular docking simulations and X-ray crystallography of co-crystallized PAK4 with these inhibitors have elucidated these interactions at an atomic level, providing a roadmap for further optimization.[4]

Broader Kinase Inhibition Profile: A Family Affair

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[2] Several FDA-approved drugs targeting kinases such as EGFR, VEGFR, and PI3K are based on this core structure.[1][3] Therefore, it is plausible that 6-chloroquinazoline-2,4-diamine itself, or its simple derivatives, may exhibit inhibitory activity against a broader panel of kinases.

Table 1: Prominent Kinase Targets of Quinazoline Derivatives

| Kinase Target | Therapeutic Area | Representative Quinazoline-based Drugs |

| EGFR (Epidermal Growth Factor Receptor) | Cancer (NSCLC, Pancreatic) | Gefitinib, Erlotinib, Afatinib[1] |

| VEGFR (Vascular Endothelial Growth Factor Receptor) | Cancer (Thyroid, NSCLC) | Vandetanib[1] |

| HER2 (Human Epidermal Growth Factor Receptor 2) | Cancer (Breast) | Lapatinib[1] |

| PI3K (Phosphoinositide 3-kinase) | Cancer | Novel derivatives under investigation[1][5] |

| PARP-1 (Poly(ADP-ribose)polymerase-1) | Cancer | Novel derivatives under investigation[1] |

This promiscuity, while potentially leading to off-target effects, can also be leveraged for developing multi-targeted therapies, a strategy gaining traction in oncology.

Experimental Validation Workflow

A rigorous and systematic approach is necessary to elucidate the precise mechanism of action. The following experimental workflow provides a self-validating system to test the hypothesis of PAK4 inhibition and explore broader kinase activity.

Figure 2: Experimental workflow for mechanistic elucidation.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for PAK4)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-chloroquinazoline-2,4-diamine against the target kinase.

-

Materials: Recombinant human PAK4, ATP, substrate peptide (e.g., generic tyrosine kinase substrate), 6-chloroquinazoline-2,4-diamine, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of 6-chloroquinazoline-2,4-diamine in DMSO.

-

In a 96-well plate, add the kinase, substrate, and compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Protocol 2: Cellular Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of 6-chloroquinazoline-2,4-diamine on the proliferation of cancer cells.

-

Materials: Cancer cell line with high PAK4 expression (e.g., A549), complete culture medium, 6-chloroquinazoline-2,4-diamine, MTT solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-chloroquinazoline-2,4-diamine for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Protocol 3: Western Blot Analysis

-

Objective: To investigate the effect of 6-chloroquinazoline-2,4-diamine on the phosphorylation of PAK4 downstream targets.

-

Materials: Cancer cell line, 6-chloroquinazoline-2,4-diamine, lysis buffer, primary antibodies (e.g., anti-p-LIMK1, anti-LIMK1, anti-p-β-catenin, anti-β-catenin, anti-GAPDH), secondary antibodies.

-

Procedure:

-

Treat cells with 6-chloroquinazoline-2,4-diamine for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Other Potential Biological Activities

While kinase inhibition is the most probable mechanism of action, the broad biological activity of quinazoline derivatives warrants consideration of other potential effects.[6] Some studies have reported anti-inflammatory, antihypertensive, antifungal, and antimalarial activities for various quinazoline compounds.[7][8][9] These effects could be mediated by different targets and pathways, and their investigation would require a distinct set of experimental approaches.

Conclusion and Future Directions

The available evidence strongly points towards 6-chloroquinazoline-2,4-diamine and its derivatives acting as inhibitors of protein kinases, with a particularly compelling case for PAK4. This hypothesis is supported by structural data and the known pharmacological profile of the broader quinazoline class. The proposed experimental workflow provides a robust framework for validating this mechanism and exploring the full therapeutic potential of this promising scaffold.

Future research should focus on:

-

Selectivity Profiling: Comprehensive kinase panel screening to understand the selectivity profile of 6-chloroquinazoline-2,4-diamine.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound in relevant animal models to assess its therapeutic potential and drug-like properties.

-

Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in non-oncology indications where the implicated kinases play a role.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic promise encapsulated within the 6-chloroquinazoline-2,4-diamine core structure.

References

- Alkoxy-substituted-6-chloro-quinazoline-2,4-diones. Google Patents.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. National Center for Biotechnology Information.

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications.

- [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. National Center for Biotechnology Information.

- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Polish Pharmaceutical Society.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate.

- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect.

- In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. PubMed.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arabjchem.org [arabjchem.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. US4287341A - Alkoxy-substituted-6-chloro-quinazoline-2,4-diones - Google Patents [patents.google.com]

- 8. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Therapeutic Targets of 2,4-Diamino-6-Chloroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-6-chloroquinazoline core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a diverse range of biological activities. This in-depth technical guide synthesizes current knowledge on the primary molecular targets of these derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline derivatives have garnered significant attention in the field of drug discovery due to their remarkable versatility and ability to interact with a wide array of biological targets.[1] The 2,4-diamino-6-chloroquinazoline framework, in particular, has proven to be a fertile ground for the development of potent and selective inhibitors, especially in the realm of oncology.[2] This guide will delve into the key therapeutic targets of these compounds, providing a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Primary Therapeutic Targets of 2,4-Diamino-6-Chloroquinazoline Derivatives

The therapeutic efficacy of 2,4-diamino-6-chloroquinazoline derivatives stems from their ability to modulate the activity of various key cellular proteins. These targets can be broadly categorized into protein kinases, microtubule-associated proteins, epigenetic modulators, and components of critical signaling pathways.

Protein Kinase Inhibitors: A Dominant Therapeutic Paradigm

The most extensively explored therapeutic application of 2,4-diamino-6-chloroquinazoline derivatives is in the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3]

The quinazoline scaffold is a cornerstone in the development of EGFR inhibitors.[4] These inhibitors are pivotal in the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by aberrant EGFR signaling.[5] First-generation inhibitors like gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, competitively block the ATP-binding site of the EGFR tyrosine kinase.[3][6] The 2,4-diamino substitution pattern has also been successfully employed to generate potent EGFR inhibitors.[7][8]

Mechanism of Action: By binding to the ATP pocket of the EGFR kinase domain, these derivatives prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[9]

Caption: EGFR signaling pathway and its inhibition.

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Several 2,4-diaminoquinazoline derivatives have been developed as potent inhibitors of VEGFR-2.[12][13] Often, these compounds are designed as dual inhibitors of both EGFR and VEGFR, offering a synergistic antitumor effect by simultaneously targeting tumor cell proliferation and angiogenesis.[14][15]

Mechanism of Action: These derivatives inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[10]

PAK4 is a serine/threonine kinase that plays a pivotal role in cytoskeletal organization, cell motility, and survival.[16] Its overexpression is associated with poor prognosis in several cancers. Structure-based drug design has led to the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of PAK4.[16]

Mechanism of Action: By inhibiting PAK4, these compounds can suppress cancer cell migration and invasion, highlighting their potential as anti-metastatic agents.[16]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[17][18] Acquired resistance to EGFR inhibitors can sometimes be driven by c-Met amplification.[19] Consequently, dual EGFR/c-Met inhibitors based on the quinazoline scaffold have been developed to overcome this resistance mechanism.[19]

Mechanism of Action: These inhibitors block the ATP-binding site of c-Met, preventing its activation and downstream signaling.[20][21]

CDK9 is a key regulator of transcriptional elongation.[22] Its inhibition leads to the depletion of short-lived anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. Substituted quinazolinones have been identified as potent CDK9 inhibitors.[22]

Mechanism of Action: By inhibiting CDK9, these compounds disrupt the transcription of key survival genes in cancer cells, leading to programmed cell death.

Table 1: Inhibitory Activities of Representative 2,4-Diamino-6-Chloroquinazoline Derivatives against Various Kinases

| Compound Class | Target Kinase | IC50/Ki Value | Reference |

| 4-Aminoquinazoline-2-carboxamide | PAK4 | Ki = 0.016 µM | [16] |

| 4-Anilino-quinazoline | EGFR | IC50 = 9.2 nM | [4] |

| 4-Anilino-quinazoline | VEGFR-2 | IC50 = 36.78 nM | [4] |

| 4-Phenoxyquinazoline | c-Met | IC50 = 137.4 nM | [19] |

| Quinazolinone | CDK9 | IC50 = 0.142 µM | [22] |

Microtubule Targeting Agents

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[23] Several 2,4-diaminoquinazoline derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[3][23]

Mechanism of Action: These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and leading to mitotic arrest and apoptosis in cancer cells.[3]

Epigenetic Modulators: G9a Inhibition

G9a is a histone lysine methyltransferase that plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9).[24] Overexpression of G9a is observed in various cancers. 2,4-Diamino-6,7-dimethoxyquinazoline derivatives have been identified as potent and selective inhibitors of G9a.[3][24][25]

Mechanism of Action: By inhibiting G9a, these compounds alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the induction of apoptosis.

Wnt Signaling Pathway Inhibitors

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including gastric cancer.[26] A 2,4-diamino-quinazoline derivative has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway.[26]

Mechanism of Action: By inhibiting Lef1, this compound suppresses the expression of Wnt target genes, leading to the inhibition of cancer cell growth and metastasis.[26]

Other Therapeutic Targets

The versatility of the 2,4-diamino-6-chloroquinazoline scaffold extends to other targets as well:

-

Dihydrofolate Reductase (DHFR): Some quinazoline derivatives exhibit anticancer activity by inhibiting DHFR, an enzyme essential for nucleotide synthesis.[2][27]

-

Antiviral and Antibacterial Agents: Derivatives of this scaffold have also shown promise as antiviral (including against Chikungunya and Ross River viruses) and antibacterial agents.[28][29][30][31][32]

Experimental Protocols for Target Validation

The identification and validation of the therapeutic targets of 2,4-diamino-6-chloroquinazoline derivatives rely on a suite of robust experimental assays.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Caption: A generalized workflow for a kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), ATP, and the 2,4-diamino-6-chloroquinazoline derivative at various concentrations.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and the test compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Termination: Stop the reaction using a suitable reagent (e.g., EDTA).

-

Detection: Quantify the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[31]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,4-diamino-6-chloroquinazoline derivative and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare purified tubulin and a polymerization buffer containing GTP.

-

Reaction Setup: In a temperature-controlled spectrophotometer, combine the tubulin and the test compound at various concentrations.

-

Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-diamino-6-chloroquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the amino groups.

-

Substitution at the 4-position: The anilino group at the 4-position is a common feature in many potent kinase inhibitors, contributing to key interactions within the ATP-binding pocket.[4]

-

Substitution at the 2-position: The nature of the substituent at the 2-position can significantly influence the selectivity and potency of the compound.[16]

-

Substitution at the 6-position: The chloro group at the 6-position is a common feature, and modifications at this position can modulate activity and pharmacokinetic properties.[7][8]

Conclusion and Future Perspectives

The 2,4-diamino-6-chloroquinazoline scaffold remains a highly valuable framework in modern drug discovery. Its ability to target a diverse range of proteins, particularly protein kinases, underscores its therapeutic potential. Future research will likely focus on the development of next-generation derivatives with improved selectivity, enhanced potency against drug-resistant targets, and novel mechanisms of action. The continued exploration of this versatile scaffold holds great promise for the development of innovative therapies for cancer and other diseases.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]